molecular formula C12H16N2S B2814240 1H-1,3-Benzimidazole, 2-(butylthio)-5-methyl- CAS No. 146350-96-1

1H-1,3-Benzimidazole, 2-(butylthio)-5-methyl-

Cat. No. B2814240
CAS RN: 146350-96-1
M. Wt: 220.33
InChI Key: RUPSQLCQKZEDHW-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . It is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities .


Synthesis Analysis

Benzimidazole and its derivatives can be synthesized by various methods. One such method involves the reaction of 1,2-arylenediamines with aldehydes, ketones, acid anhydrides, acid chlorides, esters, amides, nitriles, urea, in the presence of a catalyst . Another method involves a highly efficient one-pot procedure, cyclodehydration of the corresponding accessible carboxylic acids and 1,2-phenylenediamine derivatives, using 5 N hydrochloric acid as the catalyst and solvent .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused to an imidazole ring at the 4- and 5-positions of the imidazole ring . The imidazole is an important heterocyclic compound that is found in several natural compounds .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized by a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

Benzimidazole is a bicyclic heteroaromatic organic compound . Its IUPAC name is 1H-benzimidazole and it is also referred to as 1H-1,3-Benzimidazole or 1H-Benzo[d]imid-Imidazole .

Scientific Research Applications

Green Chemistry and Rosin-Based Chemicals

Rosin, or colophony, is a natural, abundant, and non-toxic raw material that can be easily modified to obtain useful products. The synthesis of rosin-derived chemicals has been an area of innovative research2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole can serve as an intermediate, resin, or curing agent in rosin-based formulations . Its low toxicity and natural origin make it an attractive choice for green chemistry applications.

Drug Delivery Systems

The self-assembly behavior of certain benzimidazole derivatives, including 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole , can be harnessed for drug delivery systems. By forming micelles or vesicles, it could encapsulate drugs, improving their stability and bioavailability within the body . Researchers could investigate its potential in targeted drug delivery.

Mechanism of Action

The mechanism of action of benzimidazole compounds is diverse and depends on their specific biological activity. For instance, some benzimidazole compounds have shown antimicrobial activity, which is believed to be due to an enhanced activity at the 2-position of the oxadiazole ring .

Future Directions

Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for drug discovery . Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

2-butylsulfanyl-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-3-4-7-15-12-13-10-6-5-9(2)8-11(10)14-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPSQLCQKZEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole

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